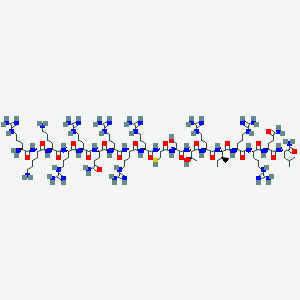

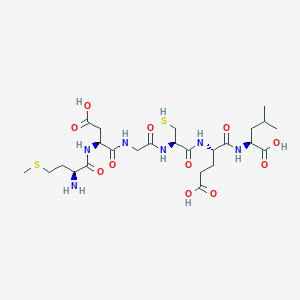

H-Met-Asp-Gly-Cys-Glu-Leu-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Box5 ist ein potenter Antagonist von Wnt5a, einem Protein, das eine entscheidende Rolle in verschiedenen Zellprozessen spielt, darunter Zellmigration und Signalübertragung. Box5 ist ein Hexapeptid, das von Wnt5a abgeleitet ist und ein signifikantes Potenzial in der Hemmung von Wnt5a-vermittelten Aktivitäten gezeigt hat. Damit ist es eine wertvolle Verbindung in der wissenschaftlichen Forschung, insbesondere im Studium von Melanomen .

Vorbereitungsmethoden

Box5 wird durch eine Reihe von Peptidkopplungsreaktionen synthetisiert. Der Syntheseweg beinhaltet die schrittweise Addition von Aminosäuren, um die Hexapeptidsequenz N-Butyloxycarbonyl-Methionin-Asparaginsäure-Glycin-Cystein-Glutaminsäure-Leucin zu bilden. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Kupplungsreagenzien wie Dicyclohexylcarbodiimid und N-Hydroxysuccinimid, um die Peptidbindungsbildung zu erleichtern. Das Endprodukt wird mit Hilfe der Hochleistungsflüssigkeitschromatographie gereinigt, um einen hohen Reinheitsgrad zu erreichen .

Chemische Reaktionsanalyse

Box5 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Der Cysteinrest in Box5 kann oxidiert werden, um Disulfidbrücken zu bilden.

Reduktion: Die während der Oxidation gebildeten Disulfidbrücken können mit Hilfe von Reduktionsmitteln wie Dithiothreitol wieder zu freien Thiolgruppen reduziert werden.

Substitution: Die Aminosäurereste in Box5 können an Substitutionsreaktionen teilnehmen, insbesondere an den Seitenketten von Asparaginsäure und Glutaminsäure. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Dithiothreitol.

Analyse Chemischer Reaktionen

Box5 undergoes various chemical reactions, including:

Oxidation: The cysteine residue in Box5 can undergo oxidation to form disulfide bonds.

Reduction: Disulfide bonds formed during oxidation can be reduced back to free thiol groups using reducing agents such as dithiothreitol.

Substitution: The amino acid residues in Box5 can participate in substitution reactions, particularly at the side chains of aspartic acid and glutamic acid. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol.

Wissenschaftliche Forschungsanwendungen

Box5 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Box5 wird als Werkzeug verwendet, um die Peptidsynthese und die Auswirkungen von Peptidmodifikationen auf die biologische Aktivität zu untersuchen.

Biologie: Box5 wird in der Zellbiologieforschung eingesetzt, um die Rolle der Wnt5a-Signalübertragung in der Zellmigration und -invasion zu untersuchen.

Medizin: Box5 zeigt vielversprechende Ergebnisse in der Krebsforschung, insbesondere im Studium von Melanomen, indem es die Wnt5a-vermittelte Zellmigration und -invasion hemmt.

Wirkmechanismus

Box5 übt seine Wirkung aus, indem es die Wnt5a-Signalübertragung direkt hemmt. Es bindet an Wnt5a und verhindert, dass es mit seinen Rezeptoren interagiert, wodurch die nachgeschalteten Signalwege blockiert werden. Diese Hemmung führt zu einer Verringerung der Wnt5a-vermittelten Kalziumfreisetzung und der Aktivierung der Proteinkinase C, was letztendlich zu einer verringerten Zellmigration und -invasion führt .

Wirkmechanismus

Box5 exerts its effects by directly inhibiting Wnt5a signaling. It binds to Wnt5a and prevents it from interacting with its receptors, thereby blocking the downstream signaling pathways. This inhibition leads to a reduction in Wnt5a-mediated calcium release and protein kinase C activation, ultimately resulting in decreased cell migration and invasion .

Vergleich Mit ähnlichen Verbindungen

Box5 ist einzigartig in seiner spezifischen Hemmung der Wnt5a-Signalübertragung. Ähnliche Verbindungen umfassen:

Foxy5: Ein Peptid, das die Wnt5a-Aktivität imitiert, anstatt sie zu antagonisieren.

Wnt-C59: Ein Hemmstoff der Wnt-Signalübertragung, der das Enzym Porcupine angreift.

Eigenschaften

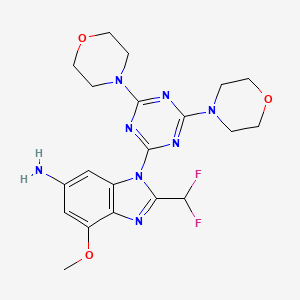

Molekularformel |

C25H42N6O11S2 |

|---|---|

Molekulargewicht |

666.8 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-2-[[(2R)-2-[[2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C25H42N6O11S2/c1-12(2)8-16(25(41)42)31-23(39)14(4-5-19(33)34)29-24(40)17(11-43)28-18(32)10-27-22(38)15(9-20(35)36)30-21(37)13(26)6-7-44-3/h12-17,43H,4-11,26H2,1-3H3,(H,27,38)(H,28,32)(H,29,40)(H,30,37)(H,31,39)(H,33,34)(H,35,36)(H,41,42)/t13-,14-,15-,16-,17-/m0/s1 |

InChI-Schlüssel |

LDLUXCDRSTVFKO-WOYTXXSLSA-N |

Isomerische SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)N |

Kanonische SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CCSC)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(6S)-6-(2-hydroxypropan-2-yl)-5,6-dihydrofuro[3,2-f][1]benzofuran-2-yl]benzene-1,3-diol](/img/structure/B10830338.png)

![(2S)-3-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxypropanamide;methane;sulfuric acid](/img/structure/B10830357.png)

![(1R,2S,4R,6R,7R,10S,11R,14S,16R)-14-hydroxy-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecane-11-carbaldehyde](/img/structure/B10830359.png)

![1-[(4-methylphenyl)methyl]-7-pyridin-4-yl-5H-4,1-benzoxazepin-2-one](/img/structure/B10830374.png)

![1-[(Z)-1-(2,4-dihydroxy-3-methylphenyl)propylideneamino]-3-[(3-hydroxyphenyl)methyl]urea](/img/structure/B10830394.png)